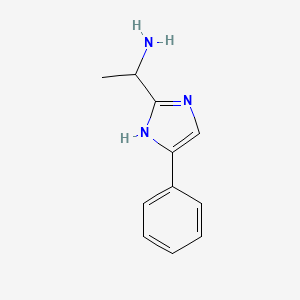

1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical and Biological Research

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of medicinal and chemical research. This structural motif is a constituent of several crucial natural products, including the amino acid histidine, histamine (B1213489), and nucleic acids, highlighting its fundamental role in biological systems. rjptonline.orgdoaj.org In medicinal chemistry, imidazole derivatives are recognized as a "privileged scaffold" due to their versatile binding properties and ability to improve the pharmacokinetic profiles of drug candidates. imedpub.comnih.gov The two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, enhancing solubility and facilitating strong interactions with biological targets like enzymes and receptors. nih.govnih.gov

The therapeutic potential of imidazole-containing compounds is remarkably broad, with derivatives exhibiting an extensive range of pharmacological activities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, antitubercular, and antidiabetic properties. rjptonline.orgimedpub.comnih.govscialert.netnih.gov The adaptability of the imidazole ring allows for chemical modifications that can fine-tune a compound's activity, potency, and selectivity, making it a fertile source for the discovery of novel therapeutic agents. nih.gov Consequently, imidazole and its derivatives are integral to many commercially available drugs and remain a subject of intensive investigation in modern drug discovery. nih.govlifechemicals.com

Overview of the Structural Features of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine within Heterocyclic Chemistry

This compound is a chiral molecule characterized by a distinct arrangement of functional groups around a central imidazole core. nih.govatomfair.com Its structure can be deconstructed into three primary components:

The Imidazole Ring: This is the heterocyclic foundation of the molecule. As a planar, aromatic system, it provides stability and specific electronic characteristics. The two nitrogen atoms are key to its chemical behavior, imparting basic properties and the ability to engage in hydrogen bonding. scialert.net

The 4-Phenyl Group: A phenyl ring is attached to the fourth carbon atom of the imidazole ring. This substituent introduces a bulky, hydrophobic region to the molecule, which can influence its binding to biological targets through van der Waals forces or hydrophobic interactions.

The 2-Ethanamine Group: Attached to the second carbon of the imidazole ring is an ethanamine (-CH(CH₃)NH₂) group. This side chain contains a primary amine, which is a basic and nucleophilic center, and a chiral carbon, meaning the compound exists as two distinct enantiomers ((R) and (S)). nih.govatomfair.com The amine group is a critical site for forming salts and participating in hydrogen bonding.

The spatial arrangement of these groups—the aromatic phenyl ring and the flexible, basic ethanamine chain on the same imidazole scaffold—creates a molecule with diverse potential for molecular interactions, making it a valuable building block in synthesis. bldpharm.com

Rationale for In-depth Academic Investigation of this compound

The primary rationale for the focused academic and industrial investigation of this compound stems from its crucial role as a key chemical intermediate. chemicalbook.com Specifically, the (S)-enantiomer, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, is an advanced intermediate used in the synthesis of Eluxadoline. chemicalbook.com

Eluxadoline is a pharmacologically active compound that functions as a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist. It has been developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-d). chemicalbook.com The synthesis of complex drug molecules like Eluxadoline requires well-defined, high-purity starting materials and intermediates. The unique structure of this compound provides the necessary scaffold for building the final drug product. Therefore, research into efficient and scalable synthetic routes for this compound is of significant pharmaceutical interest.

Historical Perspectives on the Discovery and Initial Research of Imidazole-Containing Compounds

The history of imidazole chemistry dates back to the 19th century. The parent compound, imidazole, was first successfully synthesized in 1858 by the German chemist Heinrich Debus. wikipedia.orgresearchgate.net He produced the compound, which he originally named "glyoxaline," through the condensation reaction of glyoxal (B1671930) and ammonia. wikipedia.org While Debus's synthesis was the first documented preparation of the parent ring, various imidazole derivatives had already been discovered in the 1840s. wikipedia.orgneu.edu.tr This early work laid the foundation for organic and medicinal chemistry, revealing a new class of heterocyclic compounds with intriguing properties. The recognition of the imidazole ring as a core component of essential biological molecules like histidine and purines further fueled research into its chemistry and biological significance. neu.edu.tr

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | nih.gov |

| Molecular Weight | 187.24 g/mol | nih.gov |

| IUPAC Name | (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine | nih.gov |

| CAS Number | 864825-23-0 ((S)-enantiomer) | chemicalbook.com |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-phenyl-1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMQMXJXWTGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Phenyl 1h Imidazol 2 Yl Ethanamine

Established Synthetic Pathways for 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The synthesis of this compound can be accomplished through multi-step pathways that first construct the 4-phenylimidazole (B135205) core, followed by the introduction of the ethanamine substituent at the 2-position.

One-Pot and Multi-Step Synthetic Strategies

While specific one-pot syntheses for this compound are not extensively detailed in the literature, multi-step approaches are more common. These typically involve the initial formation of the 4-phenylimidazole ring system. A prevalent method for this is the reaction of an α-haloketone, such as 2-bromo-1-phenylethan-1-one, with a source of the imidazole's C2-N3-C4 fragment. researchgate.net

A general multi-step synthetic route can be envisioned as follows:

Formation of the 4-phenylimidazole core: This is often achieved through the condensation of 2-bromo-1-phenylethan-1-one with formamidine (B1211174) acetate (B1210297) or related reagents. rsc.org

Functionalization at the 2-position: The introduction of a two-carbon chain at the 2-position of the pre-formed 4-phenylimidazole ring is a key step. This can be accomplished through various methods, such as acylation followed by subsequent chemical transformations.

Formation of the ethanamine moiety: The final step involves the conversion of the 2-position substituent into the desired 1-aminoethyl group. A common strategy is the reductive amination of a corresponding 2-acetyl-4-phenylimidazole intermediate. mdpi.com

Utilization of Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound relies on readily available precursors. Key starting materials and intermediates include:

2-Bromo-1-phenylethan-1-one: This α-bromoketone is a common precursor for the phenyl and two adjacent carbon atoms of the imidazole (B134444) ring. researchgate.net

Formamidine Acetate: This reagent provides the remaining nitrogen and carbon atoms to complete the imidazole ring structure. rsc.org

L-Alanine derivatives: In stereoselective syntheses, chiral precursors like Boc-L-alanine can be utilized to introduce the chiral ethanamine side chain.

Boc-(S)-1-(4-phenyl-1-H-imidazol-2-yl)-ethanamine oxalate (B1200264): This novel crystalline intermediate has been identified as a key compound in an improved synthesis process. Its solid nature facilitates purification and handling. google.comgoogle.com

A patented process highlights the use of an amino-protected (S)-1-(4-phenyl-1-H-imidazol-2-yl)-ethanamine, which is then treated with oxalic acid to form the stable and easily purifiable oxalate salt. google.comgoogle.com The amino-protecting group, such as a tert-butoxycarbonyl (Boc) group, is crucial for controlling reactivity during the synthesis. google.com

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is critical for achieving high yields and purity. For the synthesis of related 2-aminoimidazole compounds, factors such as temperature, solvent, and the ratio of reactants have been shown to significantly impact the outcome. researchgate.net For instance, in the synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide, a related structure, the reaction of acetylguanidine and 2-bromo-1-phenylethan-1-one was optimized by controlling the temperature to manage the exothermic nature of the reaction. researchgate.net

In a patented process for the preparation of (S)-1-(4-phenyl-1-H-imidazol-2-yl)ethanamine, the final deprotection step of the Boc-protected intermediate is carried out in a 5% methanolic hydrochloride solution, heated to 50-65°C. Subsequent workup involving cooling and addition of sodium carbonate leads to the final product with high purity (99.4% by HPLC) and chiral purity (>99%). google.com This demonstrates the importance of carefully controlled reaction and workup conditions to achieve a high-quality final product.

Stereoselective Synthesis of Enantiomers of this compound

The biological activity of this compound is often associated with a specific enantiomer, making stereoselective synthesis a critical aspect of its production.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This technique involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. For amines, chiral acids like tartaric acid and its derivatives are commonly employed as resolving agents. wikipedia.orglibretexts.org

While specific details for the chiral resolution of racemic this compound are not extensively published, the general principle would involve:

Reaction of the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) to form a mixture of diastereomeric salts.

Fractional crystallization to separate the less soluble diastereomeric salt.

Liberation of the desired enantiomer of the amine from the separated salt by treatment with a base.

A patented process for the (S)-enantiomer utilizes the formation of an oxalate salt of the Boc-protected amine for purification. While not a classical resolution of a racemate, this step leverages the principles of diastereomeric salt formation to achieve high chiral purity. google.comgoogle.com

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a more direct and efficient route to enantiomerically pure compounds by using a chiral catalyst to guide the reaction towards the formation of one enantiomer over the other. The asymmetric hydrogenation of imines is a powerful and widely used method for the synthesis of chiral amines. nih.gov

For the synthesis of this compound, an asymmetric catalytic approach could involve the following steps:

Synthesis of the prochiral precursor, 1-(4-phenyl-1H-imidazol-2-yl)ethanone.

Formation of an imine intermediate from the ketone.

Asymmetric hydrogenation of the imine using a chiral transition metal catalyst (e.g., based on iridium or rhodium) to yield the desired enantiomer of the amine. google.com

Biocatalysis, using enzymes such as transaminases, is another emerging approach for the asymmetric synthesis of chiral amines from ketones, offering high enantioselectivity under mild reaction conditions. researchgate.net

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile platform for chemical modification. The presence of three distinct reactive zones—the imidazole core, the phenyl ring, and the ethanamine moiety—allows for extensive derivatization to develop a wide range of analogues. These structural modifications are instrumental in tuning the molecule's physicochemical properties and biological activities.

Modifications on the Imidazole Core

The imidazole ring is a key component for functionalization due to the presence of two nitrogen atoms and reactive carbon positions. nih.gov It is a versatile nucleus in its construction and functionalization, offering a rich source of chemical diversity. researchgate.net Strategies for its modification can be broadly categorized as N-functionalization and C-functionalization.

N-Functionalization: The N-1 and N-3 positions of the imidazole ring are common sites for substitution. Alkylation or arylation at these positions can significantly alter the compound's properties. For instance, a practical synthetic route for 1-methyl-4-phenyl-1H-imidazol-2-amine, a closely related analogue, involves methylation at the nitrogen atom. researchgate.net This is typically achieved by treating the parent imidazole with a methylating agent like iodomethane (B122720) in the presence of a base such as sodium hydride. researchgate.net Research into inhibitors of indoleamine 2,3-dioxygenase (IDO) has shown that N-1 substitution is critical for specific binding interactions, such as with a heme iron, and that the N-3 nitrogen cannot act as a substitute in that context. nih.gov

C-Functionalization: Direct functionalization of the carbon atoms of the imidazole ring, though more complex, provides another avenue for derivatization. Methodologies for creating substituted imidazoles using heterogeneous catalysis are widely employed to generate useful building blocks for molecules with biological interest. nih.gov

| Modification Site | Type of Reaction | Reagents/Conditions | Example Product |

| Imidazole Nitrogen (N-1) | Alkylation (Methylation) | Iodomethane, Sodium Hydride, DMF researchgate.net | 1-Methyl-4-phenyl-1H-imidazol-2-amine researchgate.net |

| Imidazole Nitrogen (N-1) | Arylation | Aryl halides, Base | N-Aryl-4-phenyl-1H-imidazol-2-amine derivatives |

| Imidazole Carbon (C-5) | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-1-(4-phenyl-1H-imidazol-2-yl)ethanamine |

Substitutions on the Phenyl Ring

The peripheral phenyl ring is another key site for introducing structural diversity. Modifications to this ring can be achieved either by starting with a pre-functionalized precursor or by direct electrophilic aromatic substitution on the 4-phenyl-1H-imidazole core.

The synthesis of phenyl-imidazole derivatives often begins with substituted α-bromo-ketones. nih.gov For example, using 2-bromo-1-(4-fluorophenyl)ethanone in a reaction with formamide (B127407) yields 4-(4-fluorophenyl)-1H-imidazole. nih.gov This approach allows for the incorporation of a wide variety of substituents at different positions on the phenyl ring. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., fluoro, chloro, nitro) can modulate the electronic properties of the entire molecule.

| Position on Phenyl Ring | Substituent Type | Synthetic Approach | Example Precursor |

| Para (C-4') | Electron-withdrawing | Use of substituted starting material nih.gov | 2-bromo-1-(4-fluorophenyl)ethanone nih.gov |

| Ortho/Meta (C-2'/C-3') | Various | Use of appropriately substituted acetophenones | 2-bromo-1-(substituted-phenyl)ethanone |

| Para (C-4') | Electron-donating | Use of substituted starting material | 2-bromo-1-(4-methoxyphenyl)ethanone |

Chemical Transformations of the Ethanamine Moiety

The primary amine of the ethanamine side chain is a highly reactive functional group, making it an excellent handle for a variety of chemical transformations. These modifications can introduce new functionalities and significantly increase the molecular complexity and diversity of the analogues.

Common derivatization strategies include:

Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. An analogous reaction is the formation of N-(4-phenyl-1H-imidazol-2-yl)acetamide from acetylguanidine and 2-bromo-1-phenylethan-1-one. researchgate.net

Alkylation: The amine can undergo N-alkylation with alkyl halides to yield secondary and tertiary amines.

Reductive Amination: A versatile method for creating substituted amines involves the reaction of the primary amine with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ using a reducing agent like sodium borohydride.

Schiff Base Formation: Condensation with various aldehydes can yield a range of Schiff bases, which are themselves valuable intermediates or final compounds. For example, the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline can be condensed with pyrazolecarbaldehydes to afford the corresponding Schiff's bases. ijrpc.com

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl Chlorides, Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Substituted Amine |

| Schiff Base Formation | Aldehydes/Ketones | Imine |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of imidazole-containing compounds is an area of growing importance, aiming to reduce environmental impact through sustainable methodologies. rsc.org Key principles include the use of efficient and reusable catalysts, safer solvents, and energy-efficient reaction conditions.

Catalysis: The use of heterogeneous or reusable catalysts is a cornerstone of green synthesis. For the formation of the imidazole core, a Brønsted acidic ionic liquid, diethyl ammonium (B1175870) hydrogen phosphate (B84403), has been reported as a green, fast, and reusable catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles. sciepub.com This approach offers high atom economy, cost-effectiveness, and easy work-up. sciepub.com Copper nanoparticle (CuI-NP) catalysts have also been employed for N-arylation reactions, a key step in functionalizing the imidazole core. rsc.org

Alternative Solvents and Conditions: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent, and methodologies have been developed for amine functionalization in aqueous media. For example, CuI-NP catalyzed N-arylation of amines has been successfully performed in water using an amphiphile. rsc.org Furthermore, microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating, often leading to significantly reduced reaction times and improved yields, as has been reported for the synthesis of 2-amino-1H-imidazoles. researchgate.net

| Green Chemistry Principle | Application in Imidazole Synthesis | Advantages |

| Use of Reusable Catalysts | Diethyl ammonium hydrogen phosphate for imidazole ring formation sciepub.com | High yields, short reaction times, catalyst reusability sciepub.com |

| Benign Solvents | N-Arylation reactions performed in water rsc.org | Reduced use of volatile organic compounds (VOCs), improved safety |

| Energy Efficiency | Microwave-assisted protocols for 2-aminoimidazole synthesis researchgate.net | Faster reactions, potentially higher yields, lower energy consumption |

| Atom Economy | Multi-component reactions for imidazole synthesis sciepub.com | High efficiency, reduced waste generation rsc.orgsciepub.com |

Computational and Theoretical Studies on 1 4 Phenyl 1h Imidazol 2 Yl Ethanamine

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of molecules. Methods like Density Functional Theory (DFT) are used to model the electronic structure, providing insights into molecular stability, reactivity, and spectroscopic properties.

The electronic character of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. ppor.az

In studies of similar imidazole (B134444) derivatives, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ppor.az Quantum chemical calculations can also determine other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness. For instance, a high ionization potential is linked to greater chemical stability. ppor.az While specific calculations for 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine are not detailed in the available literature, analysis of related compounds like 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol has shown that such calculations can effectively predict high stability and biological activity potential. ppor.az

| Parameter | Definition | Significance in Reactivity Prediction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. ppor.az |

| Ionization Potential | The minimum energy required to remove an electron. | A higher value correlates with greater chemical stability. ppor.az |

| Global Hardness | A measure of resistance to change in electron distribution. | Harder molecules are generally less reactive. |

Studies on other bis-imidazolone systems with flexible linkers have demonstrated that these molecules can adopt various mutual arrangements, often favoring conformations that allow for stabilizing π–π interactions between aromatic rings. mdpi.com For this compound, a conformational search would reveal the most probable spatial arrangements of the phenyl and ethylamine (B1201723) substituents relative to the imidazole core. This information is vital for understanding how the molecule fits into a biological receptor's binding site.

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (the small molecule) interacts with a macromolecular target, typically a protein. These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This process involves placing the ligand into the active site of the protein and scoring the different poses based on their binding energy. The results highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. ajchem-a.com

For example, in studies of other phenyl-imidazole derivatives targeting the enzyme Indoleamine 2,3-dioxygenase (IDO), docking experiments were used to guide the synthesis of more potent inhibitors. nih.gov These studies identified specific amino acid residues within the active site, such as C129 and S167, that were crucial for binding. nih.gov Similarly, docking simulations of imidazolo-triazole derivatives with the HDAC2 receptor identified key interacting residues like HIS 146 and PHE 155. ajchem-a.com A docking study of this compound against a potential target would aim to produce a similar interaction profile, characterizing the specific amino acids responsible for its binding.

The docking score provides an estimate of the binding affinity, with lower (more negative) scores generally indicating stronger binding. researchgate.netsemanticscholar.org Following docking, molecular dynamics simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more detailed view of the binding, accounting for the flexibility of both the ligand and the protein. researchgate.net

The stability of the complex during an MD simulation, often measured by the root-mean-square deviation (RMSD) of the atomic positions, can further validate the docking results. ajchem-a.com These simulations help refine the understanding of binding affinity and can reveal the specificity of the ligand for its target, which is crucial for predicting its biological effect and potential off-target interactions.

| Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding mode and orientation of a ligand in a protein's active site. | Binding pose, Docking score (kcal/mol), Key interacting amino acid residues. researchgate.netsemanticscholar.org |

| Molecular Dynamics | Simulates the movement of atoms in the ligand-protein complex over time. | Complex stability (RMSD), Dynamic interaction profile, Refined binding energy calculations. ajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org A 3D-QSAR study on derivatives of this compound would involve creating a dataset of structurally similar molecules with known biological activities (e.g., IC₅₀ values).

The process involves aligning the structures of the derivatives and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic fields). Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.gov For instance, a QSAR study on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives successfully developed a model with good predictive power. nih.gov

The resulting QSAR model can be visualized using contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov These maps provide a rational basis for designing new, more potent derivatives of this compound by suggesting where to add or modify functional groups to enhance favorable interactions with a biological target.

| Derivative Structure (Hypothetical) | R-Group Modification | Biological Activity (e.g., IC₅₀) |

| Parent Compound | -H | (Baseline Value) |

| Derivative 1 | -F (at phenyl para position) | (Measured Value) |

| Derivative 2 | -Cl (at phenyl para position) | (Measured Value) |

| Derivative 3 | -CH₃ (at phenyl para position) | (Measured Value) |

| Derivative 4 | -OCH₃ (at phenyl para position) | (Measured Value) |

Selection and Calculation of Molecular Descriptors

The foundation of any computational model lies in the selection and calculation of molecular descriptors. These numerical values quantify different aspects of a molecule's structure and properties, translating its chemical information into a format suitable for mathematical analysis. For this compound, a variety of descriptors can be calculated to characterize its topology, geometry, and electronic features.

While specific, dedicated studies detailing the development of predictive models for this exact compound are not prevalent in publicly accessible literature, standard molecular descriptors are routinely computed using established software and algorithms. Public chemical databases, such as PubChem, provide a preliminary set of these calculated properties. nih.gov These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

The selection of descriptors is a critical step and is typically guided by the specific biological endpoint or property being modeled. For instance, in studies of related imidazole derivatives, descriptors related to hydrophobicity (e.g., LogP), electronic distribution (e.g., dipole moment), and steric properties (e.g., molecular volume) are often employed to model interactions with biological targets. nih.gov The calculation of these descriptors for this compound would typically involve quantum mechanical methods like Density Functional Theory (DFT) for electronic properties or molecular mechanics for conformational and steric parameters. scielo.brresearchgate.net

A selection of key molecular descriptors computed for (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is presented below. nih.gov

| Descriptor Type | Descriptor Name | Computed Value |

| Physicochemical | Molecular Weight | 187.24 g/mol |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological | Rotatable Bond Count | 2 |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | |

| Heavy Atom Count | 14 | |

| Complexity | 177 |

These descriptors form the basis for building predictive models and for the in silico assessment of the compound's likely behavior in biological systems.

Model Development, Validation, and Predictive Capabilities

Following the calculation of molecular descriptors, the next step in computational analysis is the development and validation of predictive models, such as QSAR models. researchgate.net These models aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity or a specific property.

For the class of phenyl-imidazole compounds, computational models are frequently used to predict interactions with biological targets. nih.gov For example, molecular docking studies on phenyl-imidazole derivatives have been used to predict their binding affinity to enzymes like indoleamine 2,3-dioxygenase (IDO) or cytochrome P450. nih.govresearchgate.net Such models are developed by:

Dataset Assembly: Compiling a set of structurally related molecules with experimentally determined activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to create an equation that correlates the descriptors with the activity.

Validation: Rigorously testing the model's predictive power using internal validation (e.g., cross-validation) and external validation (using a set of compounds not included in the model training). researchgate.net

While a specific, validated QSAR model for this compound has not been detailed in the reviewed literature, the general methodology is well-established. The predictive capabilities of such a model would allow for the virtual screening of novel, related structures to identify those with potentially enhanced activity or improved properties, thereby prioritizing synthetic efforts.

In Silico Assessment of Pharmacokinetic Relevant Parameters for Research Prioritization

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid late-stage failures. researchgate.net In silico tools play a pivotal role in predicting these pharmacokinetic parameters, allowing for the prioritization of compounds with a higher probability of success. frontiersin.org

For this compound, key pharmacokinetic-relevant parameters can be predicted based on its structure using various computational models. jonuns.com These predictions help to build a preliminary ADMET profile. For instance, properties like lipophilicity (XLogP3) and topological polar surface area (TPSA) are strong indicators of oral bioavailability and cell membrane permeability. nih.gov

The "rule of five," developed by Lipinski, provides a set of guidelines to assess the druglikeness of a compound and its likelihood of having good oral absorption. The parameters for this compound can be evaluated against these rules.

| Parameter | Guideline (Rule of Five) | Computed Value for this compound nih.gov | Compliance |

| Molecular Weight | ≤ 500 g/mol | 187.24 | Yes |

| Log P (XLogP3) | ≤ 5 | 1.7 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 2 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |

The compound adheres to all the guidelines of the "rule of five," suggesting a reasonable potential for good oral bioavailability. Other parameters, such as the number of rotatable bonds (an indicator of molecular flexibility and conformational entropy), are also within favorable ranges for druglikeness. These in silico assessments are invaluable for prioritizing this compound for further, more resource-intensive experimental pharmacokinetic and efficacy studies. frontiersin.org

Mechanistic Investigations and Biological Interactions Preclinical/in Vitro Focus

In Vitro Receptor Binding and Selectivity Profiling of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The initial step in characterizing the pharmacological profile of a compound involves assessing its binding affinity and selectivity to a wide array of biological targets. This subsection focuses on the in vitro receptor binding profile of this compound.

G-Protein Coupled Receptor (GPCR) Interactions

G-Protein Coupled Receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling. A study investigating a series of (4-phenyl-1H-imidazol-2-yl)methanamine derivatives, which are structurally related to this compound, identified them as potent agonists for the somatostatin (B550006) receptor 3 (SSTR3), a member of the GPCR family. This research led to the discovery of a highly potent low molecular weight SSTR3 agonist, compound 5c, with an EC50 of 5.2 nM. While this study provides insights into the potential GPCR targets for this class of compounds, specific binding data for this compound is not detailed.

Ion Channel Modulation

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, thereby regulating cellular excitability and signaling. Comprehensive screening of this compound against a panel of ion channels would be necessary to determine its modulatory effects. However, at present, specific data from in vitro studies detailing the interaction of this compound with various ion channels is not available in the public domain.

Enzyme-Ligand Interactions and Inhibition Kinetics

Enzymes are critical for a vast number of biological processes, and their inhibition or activation is a common mechanism of drug action. Research into the enzyme-ligand interactions of this compound is an active area of investigation. For instance, the broader class of 4-phenyl-imidazole derivatives has been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. These studies have explored the structure-activity relationships of these compounds, focusing on their interaction with the heme iron at the enzyme's active site. However, specific inhibition constants (Ki) and detailed kinetic data for the interaction of this compound with IDO or other enzymes are not yet published.

Cellular Mechanisms of Action of this compound in Research Models

Understanding the effects of a compound at the cellular level is crucial for elucidating its mechanism of action. This section reviews the known cellular effects of this compound in various research models.

Effects on Signal Transduction Pathways

Signal transduction pathways are the networks of biochemical reactions that convey signals from the cell's exterior to its interior, ultimately resulting in a cellular response. Given the potential interaction of related compounds with GPCRs like SSTR3, it is plausible that this compound could modulate downstream signaling pathways, such as those involving adenylyl cyclase, mitogen-activated protein kinases (MAPKs), or phosphoinositide 3-kinase (PI3K). However, direct experimental evidence from cell-based assays detailing the specific effects of this compound on these or other signal transduction pathways is currently lacking in the scientific literature.

Gene Expression and Proteomic Changes in Cell-Based Systems

To gain a more global understanding of a compound's cellular effects, researchers often employ transcriptomic and proteomic approaches to analyze changes in gene and protein expression. Such studies could reveal novel targets and pathways affected by this compound. At present, there are no published studies that have reported on the global gene expression or proteomic changes induced by treatment with this compound in any cell-based system.

Modulation of Cellular Processes (e.g., cell viability, proliferation) in in vitro systems

In vitro studies on phenyl-imidazole analogues have demonstrated their capacity to modulate fundamental cellular processes, primarily showing dose-dependent effects on cell viability across various cell lines. For instance, a study evaluating a series of novel 4-acetylphenylamine-based imidazole (B134444) derivatives found that their cytotoxic effects varied significantly depending on the cell line and the compound's specific substitutions. nih.gov Against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and glioblastoma (U-87) cell lines, most of the tested imidazole derivatives did not reduce cell viability by more than 50% at a concentration of 100 µM. nih.gov However, specific derivatives, such as aminoketones with phenyl and 4-chlorophenyl substituents, an imidazole thione with a 4-fluorophenyl substituent, and an oxoimidazole with a 4-chlorophenyl substituent, did reduce MDA-MB-231 cell viability to the 50% level. nih.gov Similarly, five different derivatives were able to diminish the viability of PPC-1 prostate cancer cells by 50%. nih.gov These findings highlight that while the general phenyl-imidazole scaffold possesses cytotoxic potential, its efficacy is highly dependent on the specific chemical modifications of the molecule. nih.gov

Further research into other imidazole compounds, including a phenyl-substituted 1H-imidazole, confirmed dose-dependent cellular toxicity. nih.gov This study indicated that the cytotoxic action of these imidazoles involves the impairment of redox balance and mitochondrial membrane potential, providing insight into the mechanisms underlying their effects on cell viability. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For analogues of this compound, research has focused on understanding how modifications to the imidazole ring, the phenyl moiety, and the side chain influence potency and target interaction.

The substitution pattern on the imidazole ring is a critical determinant of biological activity. In the context of indoleamine 2,3-dioxygenase (IDO) inhibition, a key immunomodulatory enzyme, modifications to the imidazole core of 4-phenyl-imidazole (4-PI) have been explored. nih.gov Computational docking and subsequent enzyme assays revealed that the N-1 nitrogen of the imidazole ring is essential for binding to the heme iron at the active site of the IDO enzyme. nih.gov This was confirmed as N-1 substituted 4-PI derivatives were found to be inactive. nih.gov Conversely, substitution at the N-3 position with a benzyl (B1604629) group was well-tolerated, resulting in a compound with potency roughly equivalent to the parent 4-PI, demonstrating that this position is amenable to modification without compromising activity. nih.gov

The phenyl group at the 4-position of the imidazole ring plays a significant role in target recognition, primarily through interactions with the interior of the enzyme's active site. nih.gov SAR studies on 4-PI derivatives as IDO inhibitors have systematically probed the effects of substituting the phenyl ring. Adding a hydroxyl group at the ortho (2-position) of the phenyl ring resulted in a tenfold increase in potency compared to the unsubstituted 4-PI. nih.gov This enhancement is attributed to the formation of a hydrogen bond with the side chain of the serine residue at position 167 (S167) in the IDO active site. nih.gov The importance of this interaction is supported by the finding that a 2,6-dihydroxy-phenyl derivative, which can present a hydroxyl group to S167 regardless of bond rotation, was equipotent to the 2-hydroxy analogue. nih.gov

Similarly, introducing a thiol group at the meta position (3-position) also significantly increased potency. nih.gov Other substitutions on the phenyl ring can modulate the electronic properties of the imidazole ring, thereby influencing its binding affinity to the heme iron in the target enzyme. nih.gov Further studies on different phenyl-imidazole scaffolds targeting cancer cells also noted the influence of substituents on the phenyl ring. The incorporation of an electron-donating hydroxyl (-OH) group increased biological activity, whereas electron-withdrawing halogen substituents (e.g., -F, -Cl) tended to weaken the activity of S-alkylated analogues. nih.gov

| Compound Analogue | Substitution on Phenyl Ring | Relative Potency Increase (vs. 4-PI) | Postulated Interaction |

|---|---|---|---|

| 4-Phenyl-imidazole (4-PI) | None (H) | Baseline | Core interaction with heme iron |

| 2-Hydroxy-4-PI | 2-OH | ~10-fold | Hydrogen bond with S167 residue |

| 2,6-Dihydroxy-4-PI | 2,6-diOH | ~10-fold | Hydrogen bond with S167 residue |

| 3-Thiol-4-PI | 3-SH | ~6-fold | Interaction with C129 residue |

| 2-Fluoro-4-PI | 2-F | Reduced affinity | N/A |

While direct SAR studies on the ethanamine side chain of this compound are not extensively detailed in the provided context, the principles of side-chain modification are well-established in medicinal chemistry. For the parent 4-phenyl-imidazole scaffold, replacing the phenyl group with other aromatic systems like thiophene (B33073) was permitted, although it led to a roughly five-fold loss in activity, indicating that the specific nature of this moiety is important for optimal interaction. nih.gov The introduction of functional groups, such as hydroxyls and thiols, onto the phenyl ring has been shown to be a successful strategy for enhancing potency by forming specific interactions with amino acid residues within the target's active site. nih.gov This highlights the general principle that side chains and substitutions are crucial for exploiting specific pockets and interactions within a biological target, thereby enhancing both the potency and selectivity of the compound.

Investigative Toxicology in Non-Clinical Models to Elucidate Mechanistic Insights (e.g., cell-based mechanistic studies of toxicity)

Non-clinical, cell-based studies have begun to uncover the mechanistic underpinnings of toxicity for certain phenyl-imidazole compounds. Research on a series of new imidazoles, including a phenyl-substituted analogue, has provided direct evidence of their cytotoxic mechanisms. nih.gov These compounds were found to induce dose-dependent toxicity in vitro. nih.gov Mechanistic investigations revealed that the observed cytotoxicity likely involves the impairment of cellular redox balance and a reduction in mitochondrial membrane potential (MMP). nih.gov

Specifically, one of the tested compounds promoted the production of reactive oxygen species (ROS), a hallmark of oxidative stress. nih.gov The cytotoxic effects of the phenyl-substituted imidazole were partially ameliorated by the presence of an antioxidant, further supporting the role of oxidative stress in its toxicity profile. nih.gov Additionally, all tested imidazoles in this study were shown to impair the mitochondrial membrane potential, suggesting that mitochondrial dysfunction is a key event in their mechanism of toxicity. nih.gov These findings provide a foundational understanding of how phenyl-imidazole structures can exert toxic effects at the cellular level, pointing towards oxidative stress and mitochondrial damage as primary mechanisms. nih.gov

Preclinical Research Applications and Advanced Model Systems Non Human, Non Clinical

Evaluation of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine in In Vitro Disease-Relevant Models

The initial stages of characterizing the biological effects of this compound have centered on in vitro models that recapitulate specific aspects of human diseases. These systems offer a controlled environment to dissect the molecular and cellular responses to the compound.

Cell-Based Assays for Specific Pathophysiological Pathways

While direct, detailed studies on the effects of this compound on specific pathophysiological pathways are not extensively documented in publicly available literature, research on analogous imidazole-containing compounds provides a foundation for potential areas of investigation. For instance, various imidazole (B134444) derivatives have been assessed for their anticancer properties, often showing antiproliferative activity against a range of cancer cell lines. Studies on related compounds have explored their capacity to induce apoptosis by modulating the expression of key regulatory proteins such as Bax and Bcl-2.

Furthermore, the broader class of imidazole derivatives has been investigated for neuroprotective effects. Some studies have indicated that certain imidazole compounds may offer protection against glutamate-induced neurotoxicity, a mechanism relevant to various neurodegenerative disorders. This protection is often attributed to the blockade of NMDA receptors. However, specific data detailing the activity of this compound in these precise cellular assays remains to be published.

Organoid and 3D Tissue Culture Models for Disease Modeling

The application of organoid and 3D tissue culture models in pharmacological research represents a significant advancement over traditional 2D cell culture. These models more accurately mimic the complex cellular architecture and microenvironment of native tissues. Investigations into various imidazole derivatives have begun to utilize these sophisticated systems. For example, studies on other functionalized imidazole compounds have assessed their impact on the growth and migration of cancer cells within 3D spheroid cultures, which simulate the avascular core of a tumor.

Despite the growing use of these models, specific research detailing the evaluation of this compound in organoid or 3D tissue culture systems for any disease is not currently available in the public domain. The potential of this compound to influence cellular behavior in a more physiologically relevant three-dimensional context is therefore an area ripe for future exploration.

Exploratory Studies of this compound in Ex Vivo Tissue Preparations

Ex vivo studies, which involve the use of fresh tissue preparations outside of a living organism, provide a valuable bridge between in vitro and in vivo research. This methodology allows for the examination of a compound's effects on intact tissue architecture and heterogeneous cell populations. While the pharmacological characterization of new chemical entities often includes ex vivo assessments, there is no specific published research that has utilized ex vivo tissue preparations to explore the activity of this compound.

Mechanistic Pharmacodynamic Studies in Relevant Animal Models (non-therapeutic, focused on target engagement and pathway modulation)

Mechanistic pharmacodynamic studies in animal models are crucial for understanding how a compound interacts with its biological target in a living system and how it modulates downstream signaling pathways. Such non-therapeutic studies are designed to confirm target engagement and to identify biomarkers of pharmacological activity. To date, there is a lack of publicly accessible data from in vivo animal studies specifically investigating the mechanistic pharmacodynamics of this compound. Research on related imidazole compounds has, in some cases, progressed to animal models to evaluate central nervous system penetration and engagement with specific receptors, such as histamine (B1213489) H3 receptors. However, equivalent data for the specific compound of interest is not available.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR techniques, the precise connectivity of atoms within the 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine molecule can be established.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While experimental data for this compound is not widely published in readily accessible literature, predicted ¹H NMR data provides valuable insight into the expected chemical shifts. ichemical.com In a typical ¹H NMR spectrum in CDCl₃, the protons of the ethylamine (B1201723) moiety are expected to appear as a doublet for the methyl group (CH₃) around 1.53 ppm and a quartet for the methine proton (CH) at approximately 4.33 ppm. ichemical.com The aromatic protons of the phenyl ring and the imidazole (B134444) ring would likely resonate in the downfield region, between 7.23 and 7.67 ppm. ichemical.com

For a structurally similar compound, 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine, detailed experimental ¹H and ¹³C NMR data in DMSO-d₆ have been reported. The aromatic protons of the phenyl group show distinct signals, with the ortho-protons appearing as a doublet at 7.58 ppm, the meta-protons as a triplet at 7.26 ppm, and the para-proton as a triplet at 7.08 ppm. The imidazole proton appears as a singlet at 6.96 ppm. The ¹³C NMR spectrum of this related compound shows signals for the phenyl carbons at 135.89, 128.69, 125.57, and 123.91 ppm, and the imidazole carbons at 150.39, 135.47, and 112.36 ppm. While not identical, these values provide a reasonable approximation for the expected chemical shifts in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) in CDCl₃ ichemical.com |

| CH₃ | 1.53 (d) |

| CH | 4.33 (q) |

| Aromatic H | 7.23 - 7.67 (m) |

Note: d = doublet, q = quartet, m = multiplet

Table 2: Experimental ¹³C NMR Chemical Shifts for a Structurally Similar Compound (1-Methyl-4-Phenyl-1H-Imidazol-2-Amine) in DMSO-d₆

| Carbon | Chemical Shift (ppm) |

| Imidazole C2 | 150.39 |

| Phenyl C1' | 135.89 |

| Imidazole C4 | 135.47 |

| Phenyl C3'/C5' | 128.69 |

| Phenyl C4' | 125.57 |

| Phenyl C2'/C6' | 123.91 |

| Imidazole C5 | 112.36 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, a cross-peak between the methyl doublet and the methine quartet would confirm the presence of the ethylamine fragment. Correlations between the aromatic protons on the phenyl ring would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of the carbon signals for the methyl, methine, and all protonated aromatic and imidazole carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations from the methine proton of the ethylamine group to the C2 carbon of the imidazole ring would confirm the attachment of the ethylamine side chain to the imidazole core. Similarly, correlations from the imidazole C5-H to the carbons of the phenyl ring would establish their connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₃N₃), the theoretical exact mass is 187.110947 g/mol . newdrugapprovals.org An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the molecular formula.

Table 3: Molecular Weight Information for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃ |

| Average Molecular Weight | 187.24 g/mol newdrugapprovals.org |

| Exact Mass | 187.110947 g/mol newdrugapprovals.org |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the amino group, cleavage of the ethylamine side chain, and fragmentation of the imidazole and phenyl rings. Analysis of these fragments would further corroborate the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine and the imidazole N-H, typically in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and the C=N stretching of the imidazole ring would also be present in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima corresponding to the electronic transitions within the molecule. The phenyl and imidazole rings are chromophores that would give rise to characteristic absorption bands in the UV region, likely due to π → π* transitions. For a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, absorption peaks have been observed at 340 nm and 406 nm in DMF. While the substitution pattern is different, this suggests that this compound would also absorb in the UV range. The exact position of the absorption maxima (λ_max_) would be dependent on the solvent and the specific electronic structure of the molecule.

Identification of Functional Groups by IR

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the structure comprises a primary amine, a secondary amine within the imidazole ring, the imidazole ring itself, and a phenyl ring. Each of these groups exhibits characteristic absorption bands.

The primary amine (-NH₂) group is expected to show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. An N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹. The N-H bond of the imidazole ring gives rise to a broad stretching band, often seen between 3300 and 2500 cm⁻¹, which can overlap with other absorptions.

The aromatic phenyl ring and the imidazole ring produce characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C and C=N stretching vibrations within these rings are expected in the 1600-1450 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern of the phenyl ring and typically appear in the 900-675 cm⁻¹ range. The aliphatic C-H bonds of the ethylamine side chain will show stretching vibrations just below 3000 cm⁻¹.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| Imidazole Ring | N-H Stretch | 3300 - 2500 (broad) |

| Aromatic Rings | C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1600 - 1450 |

Electronic Transitions and Chromophores by UV-Vis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The chromophores in this compound are the phenyl group and the imidazole ring, both of which contain π-electron systems.

The expected electronic transitions are primarily π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). The π→π* transitions are typically of high intensity and are associated with the conjugated systems of the aromatic and heteroaromatic rings. For substituted imidazoles and phenyl rings, these absorptions are often observed in the UV region. For example, studies on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol show absorption peaks around 340 nm and 406 nm, attributed to π→π* transitions. researchgate.netsemanticscholar.org Another related compound, 2-(4,5-phenyl-1H-imidazole-2-yl)-phenol, exhibits absorption maxima at 245, 292, and 317 nm. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Typical Wavelength Range |

|---|---|---|

| Phenyl Ring | π→π* | ~200-280 nm |

| Imidazole Ring | π→π* | ~200-350 nm |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute conformation of the molecule, which is essential for understanding its structure-activity relationships. For a chiral compound like this compound, this technique is invaluable.

Crystal Structure Analysis and Intermolecular Interactions

Analysis of the crystal structure reveals how individual molecules pack together in the solid state, governed by various intermolecular forces. In imidazole-containing structures, hydrogen bonding is a dominant interaction. mdpi.com For this compound, the primary amine (-NH₂) and the imidazole N-H group can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as acceptors. This can lead to the formation of extensive one-, two-, or three-dimensional networks. For instance, in the crystal structure of a related Schiff base, molecules are connected by intermolecular N-H···N hydrogen bonds, forming a one-dimensional chain. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the phenyl and/or imidazole rings can play a significant role in stabilizing the crystal lattice. researchgate.net C-H···π interactions are also commonly observed in the crystal structures of similar aromatic compounds. researchgate.net The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | -NH₂ (amine), >N-H (imidazole) | N (imidazole) |

| π-π Stacking | Phenyl Ring, Imidazole Ring | Phenyl Ring, Imidazole Ring |

Absolute Configuration Determination

Since this compound possesses a chiral center at the carbon atom bearing the amine group, it exists as a pair of enantiomers (R and S). X-ray crystallography performed on a single crystal of an enantiomerically pure sample is the definitive method for determining its absolute configuration.

This determination is typically achieved through the anomalous dispersion effect, where heavy atoms in the structure scatter X-rays with a phase shift. By carefully analyzing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute arrangement of atoms in space can be established. This method is crucial for validating the stereochemical outcome of asymmetric syntheses and for ensuring the enantiopurity of chiral pharmaceutical intermediates. researchgate.net However, for molecules composed only of light atoms (like C, H, N), the anomalous scattering effect can be weak, making the determination challenging. nih.gov The final structural refinement often includes the Flack parameter, which indicates the confidence of the absolute structure assignment.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for both determining the chemical purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound. For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid). The purity of commercial samples of (R)- and (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is routinely confirmed to be ≥95-99% by HPLC. chemicalbook.comatomfair.com

For the separation of the R and S enantiomers, chiral HPLC is required. This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amines and imidazole derivatives. mdpi.comptfarm.pl For example, cellulose tris(3,5-dimethylphenylcarbamate) is a versatile CSP used for the enantioseparation of chiral imidazolines under reversed-phase conditions. mdpi.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase system, is critical for achieving baseline separation. mdpi.commdpi.com

Table 4: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation of Chiral Amines/Imidazolines

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel (e.g., Chiralpak® IB) mdpi.com |

| Mobile Phase | Reversed-Phase: Acetonitrile/Water or Methanol/Water with additives (e.g., 20 mM NH₄OAc) mdpi.com |

| Normal-Phase: n-Hexane / Ethanol / Chloroform mixtures mdpi.com | |

| Flow Rate | Typically 0.4 - 1.0 mL/min mdpi.com |

| Detection | UV detector at a wavelength appropriate for the chromophore (e.g., 220 nm) ptfarm.pl |

Chiral Chromatography

Chiral chromatography is a crucial technique for the separation of enantiomers from a racemic mixture. For a molecule such as this compound, which contains a stereocenter at the carbon atom bearing the amino group, this method would be employed to isolate and quantify the individual (R)- and (S)-enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the appropriate chiral stationary phase is critical and is often based on the functional groups present in the analyte. For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, would be a primary choice. These phases can form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the phenyl and imidazole rings.

A typical high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system would be utilized for the separation. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution of the enantiomeric peaks. Detection is commonly performed using a UV detector, set to a wavelength where the phenyl-imidazole chromophore exhibits strong absorbance.

Table 1: Illustrative Chiral HPLC Data for the Enantiomeric Separation of this compound

| Parameter | Value |

| Chromatographic System | HPLC with UV Detector |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | > 99% (for a resolved sample) |

This table is a hypothetical representation of expected chromatographic results and is for illustrative purposes only.

Advanced Biophysical Techniques for Studying Molecular Interactions

Understanding how a molecule like this compound interacts with biological macromolecules is key to elucidating its mechanism of action. Surface Plasmon Resonance and Isothermal Titration Calorimetry are powerful label-free techniques for this purpose.

Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. In the context of this compound, SPR could be used to study its interaction with a target protein.

In a typical SPR experiment, the target protein (ligand) is immobilized on the sensor chip surface. A solution containing this compound (analyte) is then flowed over the surface. The binding of the small molecule to the protein causes an increase in mass at the surface, which is detected as a change in the SPR signal, measured in response units (RU). By monitoring the association and dissociation phases, key kinetic parameters can be determined.

The data obtained from an SPR experiment allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity.

The following table provides a hypothetical example of the kinetic and affinity data that could be generated from an SPR analysis of the interaction between this compound and a putative target protein.

Table 2: Illustrative Surface Plasmon Resonance (SPR) Data for the Interaction of this compound with a Target Protein

| Parameter | Symbol | Value |

| Association Rate Constant | kₐ | 2.5 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₑ | 5.0 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant | Kₑ | 200 nM |

This table is a hypothetical representation of expected SPR results and is for illustrative purposes only.

Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. It is considered the gold standard for characterizing the thermodynamics of binding interactions. An ITC experiment would provide a complete thermodynamic profile of the interaction between this compound and its target molecule.

In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The heat change upon each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm allows for the determination of the binding affinity (Kₐ, the inverse of Kₑ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

This comprehensive thermodynamic data provides insights into the forces driving the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects.

The table below illustrates the kind of thermodynamic data that would be obtained from an ITC experiment studying the binding of this compound to a target protein.

Table 3: Illustrative Isothermal Titration Calorimetry (ITC) Data for the Interaction of this compound with a Target Protein

| Thermodynamic Parameter | Symbol | Value |

| Stoichiometry of Binding | n | 1.05 |

| Association Constant | Kₐ | 5.0 x 10⁶ M⁻¹ |

| Dissociation Constant | Kₑ | 200 nM |

| Enthalpy Change | ΔH | -8.5 kcal/mol |

| Gibbs Free Energy Change | ΔG | -9.1 kcal/mol |

| Entropy Change | ΔS | 2.0 cal/mol·K |

This table is a hypothetical representation of expected ITC results and is for illustrative purposes only.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine Analogues with Refined Target Specificity

The development of novel analogues of this compound is a primary area for future research, aiming to enhance potency and selectivity for specific biological targets. The synthesis of 4-phenyl-imidazole derivatives often involves established protocols, such as the reaction of α-bromo-ketones with formamide (B127407) to construct the core imidazole (B134444) ring. nih.gov Future synthetic strategies could focus on modifying the phenyl ring, the ethylamine (B1201723) side chain, and the imidazole core to probe structure-activity relationships (SAR).

Computational docking experiments can guide the rational design of these new analogues. nih.gov By modeling interactions within the active site of a target enzyme or receptor, researchers can predict which structural modifications are likely to improve binding affinity and specificity. For instance, a systematic study of 4-phenyl-imidazole derivatives targeting Indoleamine 2,3-dioxygenase (IDO) successfully developed inhibitors approximately ten times more potent than the parent compound by exploiting interactions with specific amino acid residues like C129 and S167. nih.gov This approach can be applied to refine the specificity of this compound analogues for other targets.

The table below outlines potential synthetic strategies for generating novel analogues.

| Modification Site | Synthetic Strategy | Objective | Potential Functional Groups |

| Phenyl Ring | Suzuki or Stille cross-coupling reactions | Modulate electronic properties and explore new binding pockets | Halogens (F, Cl, Br), Methoxy (-OCH3), Cyano (-CN), Nitro (-NO2) |

| Ethylamine Side Chain | Reductive amination or alkylation | Alter basicity, steric bulk, and hydrogen bonding capacity | N-methylation, N-acetylation, extension of the alkyl chain |

| Imidazole Core | N-alkylation or N-arylation | Improve pharmacokinetic properties and target interactions | Methyl, Benzyl (B1604629), substituted aryl groups |

These synthetic endeavors will produce a library of compounds for screening, enabling a deeper understanding of the molecular features required for potent and selective biological activity.

Exploration of Unconventional Biological Targets for this compound

While imidazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, future research should also venture into less conventional targets. mdpi.comresearchgate.net The inherent structure of this compound makes it a candidate for interacting with a variety of proteins.

One promising area is the inhibition of enzymes involved in pathological immune suppression, such as Indoleamine 2,3-dioxygenase (IDO), a key target in cancer therapy. nih.gov The 4-phenyl-imidazole scaffold has already shown efficacy in this area. nih.gov Research could expand to other immunomodulatory enzymes or explore targets within signaling pathways that are dysregulated in autoimmune diseases or chronic infections.

Furthermore, the imidazole ring is a structural component of many important biological molecules, including histidine and purines, suggesting that its derivatives could interact with a broad spectrum of enzymes and receptors. researchgate.net Exploring its potential as an inhibitor of kinases, proteases, or G-protein coupled receptors (GPCRs) that are not traditionally associated with this scaffold could uncover novel therapeutic applications. High-throughput screening of this compound and its analogues against diverse panels of biological targets will be instrumental in identifying these unconventional interactions.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Imidazole-Based Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer significant potential for accelerating the development of imidazole-based compounds. ijpsjournal.commednexus.org These computational technologies can analyze vast datasets to identify patterns and make predictions, thereby enhancing the efficiency of the entire discovery pipeline. ijpsjournal.commednexus.org

AI algorithms can be employed for several key tasks:

Target Identification: AI can analyze biological data to identify and validate novel therapeutic targets for which imidazole derivatives might be effective. premierscience.com

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of this compound analogues to predict their binding affinity for specific targets, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, creating novel imidazole-based structures optimized for potency, selectivity, and favorable pharmacokinetic profiles. ijpsjournal.com

Property Prediction: AI can predict crucial properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) early in the design phase, reducing the likelihood of late-stage failures. nih.gov